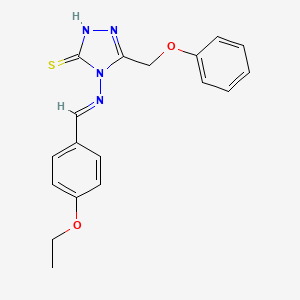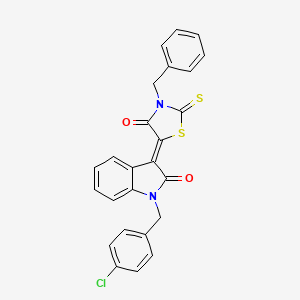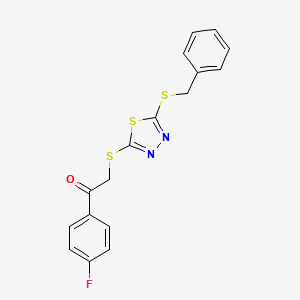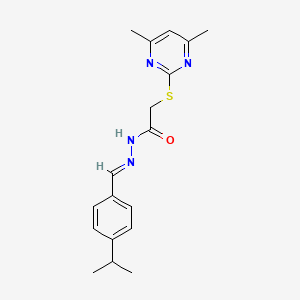![molecular formula C22H15N5OS2 B11975746 2-(1,3-benzothiazol-2-ylsulfanyl)-3-[(E)-(2-phenylhydrazinylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11975746.png)
2-(1,3-benzothiazol-2-ylsulfanyl)-3-[(E)-(2-phenylhydrazinylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,3-Benzothiazol-2-ylsulfanyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde phenylhydrazone is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which combines elements of benzothiazole, pyridopyrimidine, and phenylhydrazone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde phenylhydrazone typically involves a multi-step process:
Formation of Benzothiazole Derivative: The initial step involves the synthesis of the benzothiazole derivative. This can be achieved by reacting 2-aminothiophenol with carbon disulfide and a base, followed by cyclization.
Synthesis of Pyridopyrimidine Core: The pyridopyrimidine core is synthesized through a condensation reaction between a pyridine derivative and a suitable aldehyde or ketone.
Coupling Reaction: The benzothiazole derivative is then coupled with the pyridopyrimidine core using a sulfanyl linkage.
Formation of Phenylhydrazone: Finally, the aldehyde group on the pyridopyrimidine core is reacted with phenylhydrazine to form the phenylhydrazone moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, such as temperature, solvent, and catalysts, to ensure efficient and scalable production.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors or as probes for studying biological processes.
Medicine
The compound and its derivatives have shown promise in medicinal chemistry, particularly as potential anticonvulsant agents. Studies have indicated that these compounds can interact with molecular targets involved in neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
作用机制
The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde phenylhydrazone involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.
相似化合物的比较
Similar Compounds
- 2-(1,3-Benzothiazol-2-ylsulfanyl)-N’-(3,4-dichlorobenzylidene)acetohydrazide
- 2-(1,3-Benzothiazol-2-ylsulfanyl)-N’-(3-methyl-2-thienyl)acetohydrazide
Uniqueness
Compared to similar compounds, 2-(1,3-benzothiazol-2-ylsulfanyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde phenylhydrazone stands out due to its unique combination of structural motifs. This unique structure imparts distinct chemical reactivity and potential for diverse applications, making it a valuable compound in various fields of research.
属性
分子式 |
C22H15N5OS2 |
|---|---|
分子量 |
429.5 g/mol |
IUPAC 名称 |
2-(1,3-benzothiazol-2-ylsulfanyl)-3-[(E)-(phenylhydrazinylidene)methyl]pyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C22H15N5OS2/c28-21-16(14-23-26-15-8-2-1-3-9-15)20(25-19-12-6-7-13-27(19)21)30-22-24-17-10-4-5-11-18(17)29-22/h1-14,26H/b23-14+ |
InChI 键 |
DLLQJLWLNJUPCZ-OEAKJJBVSA-N |
手性 SMILES |
C1=CC=C(C=C1)N/N=C/C2=C(N=C3C=CC=CN3C2=O)SC4=NC5=CC=CC=C5S4 |
规范 SMILES |
C1=CC=C(C=C1)NN=CC2=C(N=C3C=CC=CN3C2=O)SC4=NC5=CC=CC=C5S4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5E)-2-(4-chlorophenyl)-5-[4-(propan-2-yl)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11975663.png)

![2-[(5Z)-5-[[3-(4-ethoxy-2-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B11975672.png)
![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(4-phenoxyphenyl)acetamide](/img/structure/B11975673.png)
![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide](/img/structure/B11975677.png)



![5-[(2-Oxopropyl)sulfanyl]-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2(7),5-trien-3-one](/img/structure/B11975712.png)
![2-(4-Bromophenyl)-7,9-dichloro-5-(2-chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11975714.png)
![(2E)-3-(2-chlorophenyl)-N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-propenamide](/img/structure/B11975719.png)
![(5E)-5-[4-(Allyloxy)benzylidene]-2-(4-tert-butylphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one](/img/structure/B11975725.png)


